molecular formula C14H12O4 B11961493 4-Methoxyphenyl 3-(2-furyl)-2-propenoate CAS No. 853349-23-2

4-Methoxyphenyl 3-(2-furyl)-2-propenoate

Cat. No.: B11961493
CAS No.: 853349-23-2
M. Wt: 244.24 g/mol
InChI Key: NMIXTHNWGHUJQZ-CMDGGOBGSA-N
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Description

4-Methoxyphenyl 3-(2-furyl)-2-propenoate is an organic compound with the molecular formula C14H12O3 It is known for its unique structure, which combines a methoxyphenyl group and a furan ring connected by a propenoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate typically involves the reaction of 4-methoxybenzaldehyde with 2-furylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the acid react in the presence of a base such as piperidine or pyridine to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-(2-furyl)-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

4-Methoxyphenyl 3-(2-furyl)-2-propenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 3-(2-thienyl)-2-propenoate
  • 4-Methoxyphenyl 3-(2-pyridyl)-2-propenoate
  • 4-Methoxyphenyl 3-(2-phenyl)-2-propenoate

Uniqueness

4-Methoxyphenyl 3-(2-furyl)-2-propenoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

853349-23-2

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(4-methoxyphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C14H12O4/c1-16-11-4-6-13(7-5-11)18-14(15)9-8-12-3-2-10-17-12/h2-10H,1H3/b9-8+

InChI Key

NMIXTHNWGHUJQZ-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2

Origin of Product

United States

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